Einecs 269-968-1

Description

BenchChem offers high-quality Einecs 269-968-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 269-968-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

68392-94-9 |

|---|---|

Molecular Formula |

C32H42N3O7S4- |

Molecular Weight |

709.0 g/mol |

IUPAC Name |

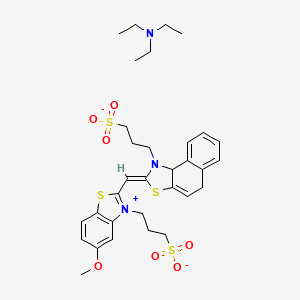

N,N-diethylethanamine;3-[(2Z)-2-[[5-methoxy-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C26H28N2O7S4.C6H15N/c1-35-19-9-11-22-21(16-19)27(12-4-14-38(29,30)31)24(36-22)17-25-28(13-5-15-39(32,33)34)26-20-7-3-2-6-18(20)8-10-23(26)37-25;1-4-7(5-2)6-3/h2-3,6-7,9-11,16-17,26H,4-5,8,12-15H2,1H3,(H-,29,30,31,32,33,34);4-6H2,1-3H3/p-1 |

InChI Key |

ZGBRQOLPXJKBJS-UHFFFAOYSA-M |

Isomeric SMILES |

CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])/C=C\3/N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)CC.COC1=CC2=C(C=C1)SC(=[N+]2CCCS(=O)(=O)[O-])C=C3N(C4C(=CCC5=CC=CC=C45)S3)CCCS(=O)(=O)[O-] |

Origin of Product |

United States |

Technical Guide: Physicochemical Properties of EINECS 269-968-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical substance identified by EINECS number 269-968-1. This compound, chemically known as 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. A thorough understanding of its properties is crucial for process optimization, quality control, and formulation development in the pharmaceutical industry.

Chemical Identification

The substance with EINECS number 269-968-1 is the L-tataric acid salt of 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol.

| Identifier | Value |

| EINECS Number | 269-968-1 |

| CAS Number | 376608-65-0 |

| Chemical Name | 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid |

| Synonyms | Ticagrelor Intermediate 2 |

Physicochemical Properties

A summary of the available physicochemical data for 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid is presented in the table below. It is important to note that as a pharmaceutical intermediate, extensive public data on all physicochemical parameters is limited.

| Property | Value | Source |

| Molecular Formula | C14H25NO10 | [1][2] |

| Molecular Weight | 367.35 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| pKa | Data not available | |

| LogP | Data not available |

Experimental Protocols

Synthesis of 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid

The following is a representative experimental protocol for the synthesis of the title compound, adapted from patent literature describing the synthesis of Ticagrelor intermediates.

Materials:

-

(3aR,4S,6R,6aS)-6-Azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol

-

2-Bromoethanol

-

Sodium hydride (NaH)

-

Toluene

-

Palladium on carbon (10% Pd/C)

-

1,4-Dihydropyridine (Hantzsch ester)

-

Ethanol

-

L-Tartaric acid

-

Dichloromethane

Procedure:

Step 1: Etherification

-

To a solution of (3aR,4S,6R,6aS)-6-azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol in dry toluene, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for a specified period, and then 2-bromoethanol is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-[[(3aR,4S,6R,6aS)-6-azidotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol.

Step 2: Reduction of the Azide

-

The azido intermediate is dissolved in ethanol.

-

10% Palladium on carbon and 1,4-dihydropyridine are added to the solution.

-

The mixture is heated to reflux and stirred for several hours until the reduction of the azide to the amine is complete (monitored by TLC).

-

The reaction mixture is then cooled to room temperature and filtered to remove the catalyst. The filtrate, containing 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol, is concentrated under reduced pressure.

Step 3: Salt Formation

-

The crude amine obtained from the previous step is dissolved in a suitable solvent such as dichloromethane.

-

A solution of L-tartaric acid in a minimal amount of a suitable solvent is added dropwise to the amine solution with stirring.

-

The resulting mixture is stirred at room temperature to allow for the precipitation of the L-tataric acid salt.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid as a white to off-white solid.

Visualizations

Synthesis Workflow of EINECS 269-968-1

The following diagram illustrates the key steps in the synthesis of 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid.

Caption: Synthesis workflow for EINECS 269-968-1.

Signaling Pathways and Biological Activity

As a synthetic intermediate, 2-((3aR,4R,6S,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl)oxyethanol L-tataric acid is not expected to have significant biological activity or be directly involved in signaling pathways. Its relevance lies in its role as a precursor to the pharmacologically active molecule, Ticagrelor. Ticagrelor is a P2Y12 platelet inhibitor used to prevent thrombotic events.

Conclusion

This technical guide provides essential physicochemical information for EINECS 269-968-1, a critical intermediate in the synthesis of Ticagrelor. While some data points remain to be fully characterized in publicly available literature, the provided information on its identity, properties, and synthesis serves as a valuable resource for professionals in pharmaceutical research and development. Further in-house analytical work is recommended to establish a more comprehensive physicochemical profile for specific applications.

References

- 1. CAS 376608-65-0 with Purity 99% Made by Manufacturer Pharmaceutical Intermediate Chemicals [hsppharma.com]

- 2. 2-{[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy}ethanol (2R,3R)-2,3-dihydroxysuccinate | C14H25NO10 | CID 72206654 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Synthesis and Purification of EINECS 269-968-1: A Technical Overview

A definitive chemical identity for the substance registered under EINECS number 269-968-1 is not publicly available, precluding a detailed guide to its specific synthesis and purification at this time. European Chemicals Agency (ECHA) records and other public chemical databases do not offer a clear chemical name or structure associated with this identifier.

This lack of public information prevents the compilation of a comprehensive technical guide as requested. The synthesis and purification of any chemical compound are intrinsically linked to its molecular structure and properties. Without this fundamental information, any attempt to describe experimental protocols, reaction pathways, or purification techniques would be purely speculative and scientifically unsound.

For researchers, scientists, and drug development professionals, the starting point for any chemical synthesis or purification project is the unambiguous identification of the target molecule. This typically includes its IUPAC name, CAS registry number, and a clear representation of its chemical structure. In the case of EINECS 269-968-1, this foundational information appears to be confidential or not widely disseminated in public scientific literature or chemical inventories.

General Principles of Chemical Synthesis and Purification

While a specific guide for EINECS 269-968-1 cannot be provided, the general principles of chemical synthesis and purification remain universally applicable. The following outlines a logical workflow that would be followed once the chemical identity is known.

Conceptual Synthesis Workflow

A hypothetical workflow for the synthesis of a target molecule is presented below. This diagram illustrates the logical progression from starting materials to the final, purified compound.

Caption: A generalized workflow for chemical synthesis and purification.

Data Presentation in Chemical Synthesis

In a typical technical guide, quantitative data from synthesis and purification experiments would be summarized in tables for clarity and ease of comparison. Examples of such data tables are provided below, populated with hypothetical values to illustrate their structure.

Table 1: Hypothetical Synthesis Reaction Parameters and Yields

| Parameter | Value |

| Reaction Scale | 10 g |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction Time | 12 hours |

| Crude Yield | 8.5 g |

| Purity (by HPLC) | 85% |

Table 2: Hypothetical Purification Data

| Purification Method | Mobile Phase/Solvent | Purity Achieved | Yield |

| Column Chromatography | Hexane:Ethyl Acetate (1:1) | 95% | 7.2 g |

| Recrystallization | Ethanol | >99% | 6.5 g |

Experimental Protocols

Detailed experimental protocols are the cornerstone of a technical guide. A hypothetical protocol for a purification step is outlined below to demonstrate the level of detail required.

Experimental Protocol: Recrystallization

-

Dissolution: The crude product (1.0 g) is placed in a 50 mL Erlenmeyer flask. The solvent (e.g., ethanol) is added portion-wise at an elevated temperature (e.g., 70 °C) with constant stirring until the solid is completely dissolved.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal is added to the hot solution, and the mixture is stirred for 5-10 minutes.

-

Hot Filtration: The hot solution is filtered through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

-

Crystallization: The clear filtrate is allowed to cool slowly to room temperature. The flask is then placed in an ice bath to maximize crystal formation.

-

Isolation: The resulting crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: The purified crystals are dried under vacuum to a constant weight.

Conclusion

While a specific, in-depth technical guide on the synthesis and purification of EINECS 269-968-1 cannot be provided due to the lack of publicly available information on its chemical identity, the principles and methodologies outlined above represent the standard approach for any chemical synthesis and purification endeavor. Researchers and scientists seeking to work with this substance are advised to first obtain definitive structural information from the relevant regulatory bodies or commercial suppliers. Once the chemical identity is established, a targeted literature search for analogous structures can provide a solid foundation for developing specific synthesis and purification protocols.

spectral characteristics of 3-[(2Z)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e]benzothiazol-1-yl]propane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the anticipated spectral characteristics of the novel benzothiazole-derived cyanine dye, 3-[(2Z)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e]benzothiazol-1-yl]propane-1-sulfonic acid. While specific experimental data for this compound is not yet publicly available, this guide synthesizes information from closely related analogs to project its photophysical properties. Detailed experimental protocols for the determination of key spectral parameters are provided to facilitate future empirical studies. Furthermore, a putative signaling pathway relevant to the application of such dyes in drug development is illustrated.

Introduction

Cyanine dyes are a class of synthetic dyes characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine bridge.[1] Their utility in biomedical research and diagnostics stems from their strong light absorption and intense fluorescence.[2] The specific compound of interest, 3-[(2Z)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e]benzothiazol-1-yl]propane-1-sulfonic acid, belongs to this family. Its structure, featuring benzothiazole moieties, a methoxy substituent, and sulfopropyl groups, suggests specific spectral properties and potential applications as a fluorescent probe. The sulfopropyl groups are known to enhance water solubility, a desirable feature for biological applications.[1]

Predicted Spectral Characteristics

Based on the analysis of structurally similar benzothiazole-based cyanine dyes, the following spectral properties are anticipated for the target compound. It is important to note that these are educated estimations and require experimental verification.

| Parameter | Predicted Value/Range | Rationale |

| Absorption Maximum (λmax) | 630 - 660 nm | Asymmetric trimethine benzothiazole cyanine dyes typically exhibit absorption maxima in this range.[3] The presence of a methoxy group, an electron-donating group, may lead to a slight bathochromic (red) shift. |

| Emission Maximum (λem) | 650 - 680 nm | A Stokes shift of approximately 20-30 nm is common for this class of dyes.[3] |

| Molar Extinction Coefficient (ε) | > 100,000 M-1cm-1 | Cyanine dyes are known for their high molar extinction coefficients, indicating strong light absorption.[4] |

| Fluorescence Quantum Yield (ΦF) | 0.01 - 0.20 in aqueous solution | The quantum yield of cyanine dyes can be highly dependent on the solvent and molecular rigidity. In aqueous environments, it is often low but can increase significantly upon binding to biomolecules.[5] |

| Solubility | High in aqueous solutions | The presence of two sulfopropyl groups is expected to confer excellent water solubility. |

Experimental Protocols

To empirically determine the spectral characteristics of 3-[(2Z)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e]benzothiazol-1-yl]propane-1-sulfonic acid, the following standard protocols are recommended.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε).

Materials:

-

Spectrophotometer (e.g., UV-Vis spectrophotometer)

-

Quartz cuvettes with a 1 cm path length

-

The cyanine dye

-

Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)

-

Analytical balance and volumetric flasks

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the dye of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 7.5 µM, 10 µM).

-

Absorbance Measurement:

-

Use the solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution at a range of wavelengths (e.g., 400-800 nm) to identify the λmax.

-

Record the absorbance of each dilution at the determined λmax.

-

-

Calculation of Molar Extinction Coefficient:

-

Plot a graph of absorbance at λmax versus concentration.

-

According to the Beer-Lambert law (A = εcl), the slope of the linear regression of this plot will be the molar extinction coefficient (ε) in M-1cm-1 (where A is absorbance, c is concentration in M, and l is the path length in cm).[6]

-

Measurement of Fluorescence Emission Spectrum and Quantum Yield

Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (ΦF).

Materials:

-

Fluorometer with an integrating sphere

-

Quartz cuvettes

-

The cyanine dye

-

A quantum yield standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet or Nile Blue in ethanol)

-

Solvent used for the absorption measurements

Procedure:

-

Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent with an absorbance at the excitation wavelength below 0.1 to minimize inner filter effects. Prepare a solution of the quantum yield standard with a similar absorbance.

-

Emission Spectrum Measurement:

-

Excite the sample at its λmax (determined from the absorption spectrum).

-

Record the fluorescence emission spectrum over a range of wavelengths starting from just above the excitation wavelength to capture the entire emission profile. The peak of this spectrum is the λem.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Calculate the quantum yield of the sample (ΦF,sample) using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

For a more absolute measurement, an integrating sphere can be used to collect all emitted photons.[7]

Potential Signaling Pathway Involvement in Drug Development

Cyanine dyes, particularly heptamethine cyanines, have been investigated for their ability to preferentially accumulate in tumor cells.[8] This property makes them attractive as drug delivery vehicles. One proposed mechanism for this accumulation involves organic anion-transporting polypeptides (OATPs). The following diagram illustrates a potential signaling pathway where a drug-conjugated cyanine dye could be utilized.

Caption: Proposed mechanism of a drug-cyanine conjugate uptake and action in a tumor cell.

Experimental Workflow for Spectral Characterization

The following diagram outlines the logical flow of experiments for characterizing the spectral properties of the cyanine dye.

References

- 1. Method for measuring the extinction coefficient of fluorescing media within the emission band [opg.optica.org]

- 2. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Spectral Properties of Benzothiazole Cyanine Dyes for Nucleic Acid Fluorescence Probe-SciEngine [sciengine.com]

- 4. An Introduction to Fluorescence (Part 2) [antibodies-online.com]

- 5. Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The Use of Heptamethine Cyanine Dyes as Drug-Conjugate Systems in the Treatment of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of Einecs 269-968-1 in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the anticipated solubility and stability characteristics of the organic compound identified by Einecs number 269-968-1. The IUPAC name for this compound is 3-[(2Z)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e][1][2]benzothiazol-1-yl]propane-1-sulfonic acid, and its molecular formula is C26H29N2O7S4.

Due to the absence of specific experimental data for this compound in publicly available literature, this guide leverages established chemical principles and general knowledge of similar molecular structures, such as cyanine dyes and compounds containing sulfonic acid groups, to predict its behavior in common laboratory solvents. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability of Einecs 269-968-1 in their own laboratory settings.

Predicted Solubility Profile

The molecular structure of Einecs 269-968-1, featuring two sulfonic acid groups and a benzothiazole core, suggests a degree of polarity. The presence of sulfonic acid moieties typically enhances solubility in polar solvents, particularly water. However, the large aromatic benzothiazole structure may confer some solubility in organic solvents.

Based on these structural characteristics, a predicted qualitative solubility profile is presented below. It is crucial to note that these are predictions and must be confirmed by empirical testing.

Table 1: Predicted Qualitative Solubility of Einecs 269-968-1

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The presence of two polar sulfonic acid groups should facilitate dissolution in water. |

| Methanol | Soluble | As a polar protic solvent, methanol is likely to dissolve the compound. |

| Ethanol | Moderately Soluble | Similar to methanol, but the slightly lower polarity might result in reduced solubility. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively dissolve the compound. |

| Acetone | Sparingly Soluble | The lower polarity of acetone may limit the solubility of this compound. |

| Dichloromethane (DCM) | Insoluble | As a non-polar solvent, DCM is unlikely to dissolve the highly polar sulfonic acid groups. |

| Hexane | Insoluble | A non-polar solvent that is not expected to solubilize this polar compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol is recommended.

Materials

-

Einecs 269-968-1

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Einecs 269-968-1 to a known volume of each solvent in separate vials. The exact amount should be enough to ensure that undissolved solid remains.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials using a thermostatic shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Einecs 269-968-1 of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of Einecs 269-968-1 in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following diagram outlines the workflow for this experimental protocol:

Predicted Stability Profile and Experimental Assessment

The stability of Einecs 269-968-1 will be influenced by factors such as temperature, pH, and light exposure. As a cyanine-type dye, it may be susceptible to degradation under certain conditions.

Table 2: Predicted Stability of Einecs 269-968-1 and Assessment Methods

| Condition | Predicted Stability | Recommended Assessment Protocol |

| Temperature | Potentially unstable at elevated temperatures. | Incubate solutions at various temperatures (e.g., 4°C, 25°C, 40°C) and monitor concentration over time using HPLC. |

| pH | Stability may vary with pH. | Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9) and analyze for degradation products by HPLC. |

| Light | Potentially susceptible to photodegradation. | Expose solutions to a controlled light source (e.g., a photostability chamber) and compare the degradation rate to a sample stored in the dark. |

General Experimental Protocol for Stability Assessment

-

Solution Preparation:

-

Prepare stock solutions of Einecs 269-968-1 in the desired solvents or buffered solutions.

-

-

Stress Conditions:

-

Aliquot the stock solution into several vials.

-

Expose the vials to the different stress conditions as outlined in Table 2 (varied temperature, pH, and light).

-

Include control samples stored under protected conditions (e.g., refrigerated and in the dark).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each vial.

-

Analyze the samples by a stability-indicating HPLC method that can separate the parent compound from any potential degradation products.

-

-

Data Analysis:

-

Quantify the amount of Einecs 269-968-1 remaining at each time point.

-

Calculate the degradation rate under each condition.

-

The logical relationship for assessing stability is depicted in the following diagram:

Signaling Pathways

Currently, there is no information available in the public domain that links Einecs 269-968-1 to any specific biological signaling pathways. Should this compound be investigated for its biological activity, further research would be required to elucidate any potential mechanisms of action.

Conclusion

This technical guide provides a foundational understanding of the likely solubility and stability of Einecs 269-968-1 based on its chemical structure. The provided experimental protocols offer a clear path for researchers to empirically determine these critical parameters. The data generated from such studies will be invaluable for any application of this compound in research and development, ensuring its appropriate handling, formulation, and interpretation of experimental results. It is strongly recommended that the predictions made in this guide be validated through rigorous laboratory investigation.

References

Illuminating the Cellular World: A Technical Guide to Benzothiazole Derivatives in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold has emerged as a privileged structure in the design of fluorescent probes, offering a versatile platform for the real-time visualization of intricate biological processes within living cells.[1] Their derivatives are characterized by advantageous photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability, making them ideal candidates for high-contrast imaging in complex biological environments.[2][3] This technical guide provides an in-depth exploration of the applications of benzothiazole derivatives in fluorescence microscopy, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate their adoption in research and drug development.

Core Applications and Target Analytes

Benzothiazole-based fluorescent probes have been ingeniously designed to detect a wide array of biologically significant analytes and to monitor dynamic changes in the cellular microenvironment. These applications are broadly categorized by the target of interest:

-

Organelle Imaging: Specifically targeting and illuminating subcellular compartments, with a significant focus on mitochondria.[4][5]

-

Enzyme Activity: Monitoring the catalytic activity of enzymes such as esterases, which are often dysregulated in disease states.[6][7]

-

Metal Ion Homeostasis: Detecting fluctuations in the concentrations of essential or toxic metal ions, including Hg²⁺, Cu²⁺, Zn²⁺, and Al³⁺.[8][9][10][11]

-

Physicochemical Parameters: Sensing changes in the physical properties of the cellular environment, such as viscosity.[12][13][14][15]

-

Reactive Species: Visualizing the presence of reactive oxygen species (ROS), reactive nitrogen species (RNS), and other small molecules like hypochlorite and biothiols.[13][16][17][18]

Quantitative Photophysical and Sensing Properties

The efficacy of a fluorescent probe is determined by its photophysical characteristics and its performance in detecting the target analyte. The following tables summarize the key quantitative data for a selection of recently developed benzothiazole-based probes.

| Probe Name | Target Analyte(s) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Detection Limit (LOD) | Reference |

| EBOAc | Esterase | - | - | - | 0.03 U/mL | [6] |

| BzT-OH | Mitochondria | 420 | 520 | High | - | [4][5] |

| BzT-OAc | Esterase | - | 474 (blue) -> 520 (green) | 21% (blue) | - | [4][5] |

| BzT-OAcryl | Cysteine (Cys) | 405 | 520-617 (green) | - | - | [4] |

| BT | Hg²⁺ / Cu²⁺ | - | Green -> Blue / Quenched | - | - | [8] |

| BDHA | Viscosity / OCl⁻ | - | Turn-on / Turn-off | - | 2.8 µM (OCl⁻) | [12] |

| HBTP | Peroxynitrite (ONOO⁻) | - | Off -> On | - | - | [13] |

| BT-BO | Hydrogen Peroxide (H₂O₂) | - | 604 | - | 0.93 µM | [16][18] |

| Probe 1 | Biothiols | 413 | 530 | - | 0.12 µM (Cys) | [17] |

| Triph-SZ | SO₂ derivatives / Viscosity | - | NIR | - | - | [14] |

| HBTD-V | Viscosity | - | 583 | - | - | [15] |

| BHM | Al³⁺ | 380 | 478 | - | 99 nM | [19][20] |

| BT (for Cu²⁺/S²⁻/Zn²⁺) | Cu²⁺/S²⁻/Zn²⁺ | 320 | Orange -> Green (for Zn²⁺) | - | 0.301 µM (Cu²⁺), 0.017 µM (S²⁻), 0.535 µM (Zn²⁺) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these fluorescent probes. Below are representative protocols for probe synthesis and live-cell imaging, compiled from the cited literature.

Synthesis of a Benzothiazole-based Probe (Example: Probe BT-BO for H₂O₂)

This protocol describes a two-step synthesis for a probe designed to detect hydrogen peroxide.[16]

-

Synthesis of the HBT (2-(2'-hydroxyphenyl)benzothiazole) core:

-

Dissolve 2-hydroxybenzaldehyde (2 mmol) and 2-aminobenzenethiol (2.2 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask.

-

Add two drops of formic acid as a catalyst.

-

Heat the mixture to 90°C and reflux for 2.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Synthesis of the final probe (BT-BO):

-

Dissolve the synthesized HBT (1.0 mmol) in anhydrous acetonitrile (5 mL).

-

Add 4-(Bromomethyl)benzene boronic acid pinacol ester (1.2 mmol) and K₂CO₃ (1.2 mmol) to the solution.

-

Heat the mixture to 90°C and reflux for 4 hours.

-

After cooling to room temperature, proceed with standard workup and purification procedures.

-

Live-Cell Imaging Protocol (Example: Imaging Mitochondria with BzT-OAcryl)

This protocol outlines the steps for staining and imaging mitochondria in live cells using a benzothiazole derivative.[4]

-

Cell Culture:

-

Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

-

-

Cell Staining:

-

For imaging cysteine, pretreat HeLa cells with N-ethylmaleimide (NEM) (100 µM) for 30 minutes to deplete endogenous biothiols.

-

Incubate the cells with the benzothiazole probe BzT-OAcryl (10 µM) and a mitochondrial co-stain like MitoTracker Deep Red (100 nM) for 50 minutes.

-

-

Confocal Microscopy:

-

Wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Acquire images using a confocal laser scanning microscope.

-

For BzT-OAcryl, use an excitation wavelength of 405 nm and collect emission between 520-617 nm (green channel).[4]

-

For MitoTracker Deep Red, use an excitation wavelength of 641 nm and collect emission between 650-700 nm (red channel).[4]

-

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the underlying signaling or detection mechanisms.

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for live-cell imaging with benzothiazole probes.

Signaling Pathway for an Esterase-Activated Probe

Caption: Mechanism of an esterase-activated benzothiazole probe.

Detection Mechanism for a Metal Ion Sensing Probe

Caption: Chelation-based detection of metal ions.

Conclusion and Future Perspectives

Benzothiazole derivatives represent a powerful and adaptable class of fluorescent probes for cellular imaging. Their favorable photophysical properties and the relative ease of their chemical modification allow for the rational design of sensors for a multitude of biological targets.[2][3] Future research is likely to focus on the development of probes with even greater sensitivity and specificity, as well as those that operate in the near-infrared (NIR) window to enable deeper tissue imaging. The continued innovation in this field holds immense promise for advancing our understanding of cellular biology and for the development of novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. stemmpress.com [stemmpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzothiazole based probe for colorimetric detection of Esterase enzyme [jbaar.journals.ekb.eg]

- 7. researchgate.net [researchgate.net]

- 8. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bohrium.com [bohrium.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 14. A benzothiazole-based near-infrared fluorescent probe for sensing SO2 derivatives and viscosity in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging [mdpi.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Benzothiazole-Based Fluorescent Probes

Introduction

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in the fields of chemistry, biology, and materials science.[1] Their rigid, planar structure and extended π-conjugated system endow them with favorable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[2][3] These characteristics make them ideal candidates for the development of fluorescent probes for the detection and imaging of a wide array of analytes, ranging from metal ions and small molecules to viscosity and pH, and even large biological macromolecules.[1][4] The versatility of the benzothiazole scaffold allows for facile structural modifications, enabling the fine-tuning of their optical and sensing properties. This guide provides a comprehensive overview of the core mechanisms of action of benzothiazole-based fluorescent probes, their applications in detecting various analytes, and detailed experimental protocols for their synthesis and use.

Core Mechanisms of Action

The sensing mechanisms of benzothiazole-based fluorescent probes are primarily governed by several photophysical processes that are modulated by the presence of a specific analyte. These processes include Intramolecular Charge Transfer (ICT), Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Aggregation-Induced Emission (AIE).[1][4]

Intramolecular Charge Transfer (ICT)

In ICT-based probes, the benzothiazole moiety often acts as an electron acceptor, while an electron-donating group is attached to the other end of a π-conjugated system.[5] Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large dipole moment in the excited state and resulting in fluorescence emission. The interaction of the probe with an analyte can either enhance or inhibit this process, leading to a change in the fluorescence signal. For instance, the binding of a metal ion can alter the electron-donating or -accepting ability of the involved groups, causing a shift in the emission wavelength and intensity.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. stemmpress.com [stemmpress.com]

- 3. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide on Safety and Handling Guidelines for Einecs 269-968-1

Researchers, scientists, and drug development professionals require access to comprehensive safety and handling information for the chemical compounds they work with. This guide addresses the safety and handling guidelines for Einecs 269-968-1.

Initial searches for "Einecs 269-968-1" yielded limited direct results for a dedicated safety data sheet (SDS). However, further investigation into the associated chemical name, 3-[(2Z)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-5,9b-dihydrobenzo[e][1][2]benzothiazol-1-yl]propane-1-sulfonic acid, and the related CAS number 68392-94-9 (for a compound with triethylamine), provided some general safety principles, although a comprehensive and specific SDS remains elusive.

General Safety and Handling Principles

Given the lack of a specific Safety Data Sheet for Einecs 269-968-1, a cautious approach based on general principles for handling laboratory chemicals is imperative. The following guidelines are based on information for structurally related compounds and general laboratory safety standards.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment.

Figure 1. Decision workflow for selecting appropriate Personal Protective Equipment (PPE).

Spill and Emergency Procedures

In the event of a spill or accidental exposure, a clear and practiced emergency procedure is crucial to mitigate harm.

Figure 2. General workflow for responding to a chemical spill.

Limitations and Recommendations

It is critical to acknowledge that the information provided here is of a general nature due to the absence of a specific Safety Data Sheet for Einecs 269-968-1. Therefore, the following recommendations are of utmost importance:

-

Obtain a Specific SDS: Users must make every effort to obtain a comprehensive Safety Data Sheet from the manufacturer or supplier of Einecs 269-968-1. This document will contain specific and crucial information regarding the hazards, handling, and emergency procedures for this particular substance.

-

Conduct a Risk Assessment: Before any handling of this chemical, a thorough risk assessment should be conducted by qualified personnel. This assessment should consider the specific experimental conditions and potential for exposure.

-

Consult with a Safety Officer: It is highly recommended to consult with an institutional or organizational safety officer to review the planned experiments and ensure that all necessary safety precautions are in place.

References

Understanding the Fluorescence Quantum Yield of Benzothiazole Dames: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence quantum yield of benzothiazole dyes. Benzothiazole and its derivatives represent a versatile class of heterocyclic compounds with significant applications in the development of fluorescent probes, sensors, and imaging agents, making a thorough understanding of their photophysical properties paramount for advancements in research and drug discovery. This document provides a comprehensive overview of the factors influencing their fluorescence efficiency, detailed experimental protocols for quantum yield determination, and a summary of quantitative data for a range of benzothiazole-based dyes.

Factors Influencing Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For benzothiazole dyes, this property is intricately linked to their molecular structure and the surrounding environment. Key factors include:

-

Molecular Structure: The inherent rigidity of the benzothiazole core contributes to its fluorescence. Substituents on the benzothiazole ring system can significantly modulate the quantum yield. Electron-donating groups (e.g., -OMe, -NMe2) and electron-withdrawing groups (e.g., -CF3) can alter the intramolecular charge transfer (ICT) characteristics, which in turn affects the radiative and non-radiative decay pathways.[1] Extended π-conjugation through the introduction of additional aromatic or heteroaromatic rings often leads to a red-shift in emission and can either enhance or decrease the quantum yield depending on the overall molecular geometry and flexibility.[2][3]

-

Environmental Factors: The viscosity of the solvent plays a crucial role. In viscous media, the restriction of intramolecular rotations and vibrations minimizes non-radiative decay pathways, leading to a significant enhancement of the fluorescence quantum yield.[4][5][6] This phenomenon is particularly prominent in "molecular rotors" like Thioflavin T, a well-known benzothiazole dye used for amyloid fibril detection.[4][5][6][7][8] The polarity of the solvent can also influence the quantum yield by affecting the energy levels of the excited state.

-

Aggregation: Many benzothiazole dyes exhibit aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). In AIE-active dyes, the restriction of intramolecular motion in the aggregated state blocks non-radiative decay channels, resulting in a dramatic increase in fluorescence intensity.[9] Conversely, for other dyes, aggregation can lead to quenching due to intermolecular interactions.

The interplay of these factors is visually summarized in the diagram below.

Caption: Factors influencing the fluorescence quantum yield of benzothiazole dyes.

Quantitative Data on Benzothiazole Dyes

The following table summarizes the fluorescence quantum yield and spectral properties of selected benzothiazole derivatives from the literature. This data provides a comparative basis for selecting or designing dyes for specific applications.

| Dye/Derivative | Solvent/Medium | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference |

| Thioflavin T (ThT) | Water | - | - | ~0.0001 | [4][7][8] |

| Thioflavin T (ThT) | Rigid Isotropic Solution | - | - | 0.28 | [4][7] |

| Thioflavin T (ThT) | Insulin Fibrils | - | - | 0.43 | [4][5] |

| 2-(2'-hydroxyphenyl)benzothiazole (HBT) | - | - | - | - | |

| N-[4-(Benzothiazol-2-yl)phenyl]-octanamide (BPO) | PMMA Film | 365 | - | 0.25 | [9] |

| N-[4-(Benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | PMMA Film | 365 | - | 0.30 | [9] |

| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | PMMA Film | 365 | - | 0.22 | [9] |

| Benzothiazole-difluoroborate (OMe/OMe) | Chloroform | 368.0 | 454.5 | 0.131 | [1] |

| Benzothiazole-difluoroborate (H/OMe) | Chloroform | 364.0 | 419.5 | 0.756 | [1] |

| Benzothiazole-difluoroborate (CF3/OMe) | Chloroform | 362.5 | 412.0 | 0.988 | [1] |

| Thienyl-benzothiazole 1b | Ethanol | - | 454 | 0.68 | [10][11] |

| Thienyl-benzothiazole 1e | Ethanol | - | 548 | 0.97 | [10][11] |

| Bis-benzothiazole 1j | Ethanol | - | - | 0.80 | [10][11] |

| Hydroxythiophene-conjugated benzothiazole (BzT-OH) | DMSO | 390 | 472 | 0.50 | [12] |

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence quantum yield can be performed using either relative or absolute methods.

Relative Method (Comparative Method)

This is the most common method and relies on comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.[13][14]

3.1.1. Materials and Instruments

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvent (spectroscopic grade)

-

Fluorescence standard (e.g., quinine sulfate, rhodamine 6G, 9,10-diphenylanthracene)[10]

3.1.2. Protocol

-

Standard and Sample Preparation:

-

Prepare a series of five dilutions for both the standard and the test compound in the same solvent.

-

The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[13]

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectra for all prepared solutions.

-

Determine the absorbance at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorescence spectrometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each solution.

-

Integrate the area under the emission curve for each spectrum.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.

-

Determine the slope (gradient) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φx) using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the sample and standard plots, respectively.

-

ηx and ηst are the refractive indices of the sample and standard solutions (if different solvents are used).[13]

-

-

The workflow for the relative quantum yield determination is illustrated below.

Caption: Workflow for relative fluorescence quantum yield determination.

Absolute Method (Integrating Sphere Method)

This method directly measures the ratio of emitted to absorbed photons and does not require a reference standard. It is considered more accurate but requires specialized equipment.[15][16]

3.2.1. Materials and Instruments

-

Fluorescence spectrometer equipped with an integrating sphere.[17][18][19]

-

Sample holder for liquid or solid samples.

-

Solvent (spectroscopic grade).

3.2.2. Protocol

-

Instrument Setup:

-

Install the integrating sphere into the sample compartment of the spectrometer.

-

Select an appropriate excitation wavelength.

-

-

Blank Measurement:

-

Place a cuvette containing only the solvent (blank) inside the integrating sphere.

-

Measure the spectrum of the excitation light scattered by the blank. This gives the reference signal (L_a).

-

-

Sample Measurement:

-

Place the cuvette with the sample inside the integrating sphere.

-

Measure the spectrum of the non-absorbed excitation light (L_c) and the sample's fluorescence emission (E_c).

-

-

Data Analysis:

-

The number of absorbed photons is proportional to the difference between the integrated intensity of the excitation light with the blank and with the sample (L_a - L_c).

-

The number of emitted photons is proportional to the integrated intensity of the emission spectrum (E_c).

-

The absolute quantum yield (Φ) is calculated as:

Φ = E_c / (L_a - L_c)

-

A simplified representation of a benzothiazole-based fluorescent probe in a bio-sensing application is shown below.

Caption: Mechanism of a "turn-on" benzothiazole fluorescent probe.

This guide provides a foundational understanding of the fluorescence quantum yield of benzothiazole dyes. For more specific applications and in-depth theoretical considerations, consulting the primary literature is recommended.

References

- 1. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils | PLOS One [journals.plos.org]

- 5. bohrium.com [bohrium.com]

- 6. doaj.org [doaj.org]

- 7. Fluorescence Quantum Yield of Thioflavin T in Rigid Isotropic Solution and Incorporated into the Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 16. Making sure you're not a bot! [opus4.kobv.de]

- 17. Absolute Quantum Yield Measurement of Powder Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. edinst.com [edinst.com]

Theoretical Modeling of the Spectral Properties of 4-Hydroxytamoxifen (Einecs 269-968-1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of the spectral properties of 4-Hydroxytamoxifen, the active metabolite of Tamoxifen, identified by Einecs number 269-968-1 and CAS number 68392-35-8. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on the spectroscopic characteristics and associated signaling pathways of this critical compound. The guide summarizes key quantitative data in structured tables, details relevant experimental protocols, and presents signaling pathways and experimental workflows as diagrams using the DOT language for clarity and reproducibility.

Introduction

4-Hydroxytamoxifen (4-OHT) is a selective estrogen receptor modulator (SERM) that exhibits both estrogenic and anti-estrogenic effects.[1] It is the active metabolite of Tamoxifen, a widely used drug in the treatment and prevention of estrogen receptor-positive breast cancer.[2] Understanding the spectral properties of 4-OHT is crucial for its quantification in biological samples, for studying its interaction with target molecules, and for the development of new analytical methods and drug delivery systems. This guide focuses on the theoretical and experimental spectroscopic data available for 4-OHT, including UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-butenyl]phenol | [3] |

| Einecs Number | 269-968-1 | N/A |

| CAS Number | 68392-35-8 | [3] |

| Molecular Formula | C26H29NO2 | [3] |

| Molecular Weight | 387.51 g/mol | [4] |

| Solubility | Soluble in DMSO, DMF, and Ethanol. Not soluble in water. | [3] |

Spectral Properties

UV-Vis Absorption Spectroscopy

The UV-Vis spectrum of a molecule is determined by its electronic transitions. For Tamoxifen and its derivatives, the absorption is primarily due to π → π* transitions in the aromatic rings. Theoretical modeling of the UV-Vis spectra of Tamoxifen has been performed using Time-Dependent Density Functional Theory (TD-DFT).[4] These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths.

A study on the solid-state UV/Vis absorption spectra of Tamoxifen citrate polymorphs showed that form A has a maximum peak at 337 nm.[5]

Table 1: Theoretical UV-Vis Spectral Data for Tamoxifen [4]

| Functional/Basis Set | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| M06/6-31G(d) | 304.54 | 0.4536 | HOMO -> LUMO (+98%) |

| PBE0/6-31G(d) | 306.07 | 0.448 | HOMO -> LUMO (+99%) |

| M05/6-31G(d) | 300.01 | 0.4507 | HOMO -> LUMO (+98%) |

Fluorescence Spectroscopy

While 4-Hydroxytamoxifen itself is not strongly fluorescent, fluorescent conjugates have been synthesized to study its biological activity.[3][6] These conjugates typically attach a fluorophore, such as BODIPY, to the 4-OHT molecule.[3] The fluorescence properties are then primarily those of the attached dye.

A method for the simultaneous quantification of Tamoxifen, Endoxifen, and 4-Hydroxytamoxifen using high-performance liquid chromatography (HPLC) with fluorescence detection has been developed.[7] This method relies on the native fluorescence of the compounds for detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a key technique for the structural confirmation of 4-Hydroxytamoxifen. The synthesis of various analogs of Tamoxifen and 4-Hydroxytamoxifen has been reported, with detailed characterization using ¹H NMR and ¹³C NMR spectroscopy.[8]

Mass Spectrometry (MS)

Mass spectrometry is essential for the identification and quantification of 4-Hydroxytamoxifen and its metabolites in biological matrices. The fragmentation patterns provide structural information. A study on the glucuronidation of Tamoxifen and 4-Hydroxytamoxifen identified the mass spectrum of the trans-4-OH-TAM-N+-glucuronide, which showed a clear [M+] ion at m/z 563.80.[9]

Experimental Protocols

Theoretical Calculation of UV-Vis Spectra

The theoretical UV-Vis spectra of Tamoxifen have been calculated using the TD-DFT approach.[4] The general workflow for such a calculation is as follows:

Caption: Workflow for theoretical UV-Vis spectrum calculation.

Quantification by HPLC with Fluorescence Detection

The quantification of 4-Hydroxytamoxifen in plasma samples can be achieved by HPLC with fluorescence detection.[7] A summary of the protocol is:

-

Sample Preparation: Protein precipitation from plasma samples (200 µL) with acetonitrile under alkaline conditions.

-

Chromatography: Separation on a reverse-phase C18 column.

-

Detection: Fluorescence detection of the analyte.

Signaling Pathways

4-Hydroxytamoxifen exerts its effects through both estrogen receptor (ER)-dependent and ER-independent pathways.

ER-Dependent Signaling Pathway

In its primary mechanism of action, 4-OHT acts as an antagonist to the estrogen receptor in breast cancer cells.[2]

Caption: 4-OHT ER-dependent signaling pathway.

ER-Independent Signaling Pathway and Apoptosis Induction

4-Hydroxytamoxifen can also induce apoptosis through ER-independent mechanisms, particularly at higher concentrations.[10] This involves the activation of stress kinase pathways.[10] Furthermore, 4-OHT can induce a G1 phase block in the cell cycle and apoptosis in multiple myeloma cells by up-regulating p27Kip1, down-regulating c-Myc, and modulating Bcl-2 family members.[11]

Caption: 4-OHT ER-independent apoptosis pathway.

Conclusion

This technical guide has provided a consolidated overview of the theoretical and experimental spectral properties of 4-Hydroxytamoxifen (Einecs 269-968-1). The presented data and diagrams of signaling pathways offer a valuable resource for professionals in the fields of chemical research and drug development. The theoretical modeling of spectral properties, in conjunction with experimental data, provides a powerful toolkit for understanding the behavior of this important molecule and for the development of future analytical and therapeutic applications.

References

- 1. stemcell.com [stemcell.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Synthesis and Characterizaton of Fluorescent 4-Hydroxytamoxifen Conjugates with Unique Antiestrogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical calculation of uv-vis, ir spectra and reactivity properties of tamoxifen drug: a methodology comparison - MedCrave online [medcraveonline.com]

- 5. Effect of spectroscopic properties on photostability of tamoxifen citrate polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a high-performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4-hydroxytamoxifen in plasma from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Synthesis of Tamoxifen and 4-hydroxytamoxifen Analogs for Estrogen ... - Matthew Riley Lashley - Google ブックス [books.google.co.jp]

- 9. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]

Illuminating the Cellular World: Live-Cell Imaging with Benzothiazole-Based Probes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track dynamic processes within living cells is paramount to advancing our understanding of cellular biology and developing novel therapeutics. Benzothiazole-based fluorescent probes have emerged as powerful tools for live-cell imaging, offering high sensitivity, selectivity, and good biocompatibility. Their versatile chemical structure allows for the design of probes that can sense a wide range of intracellular analytes and environmental changes, from reactive oxygen species and metal ions to viscosity and protein aggregates. This document provides detailed application notes and protocols for utilizing benzothiazole-based probes in various live-cell imaging techniques.

Core Applications and Probe Characteristics

Benzothiazole derivatives have been successfully employed to image a variety of cellular targets and parameters. Below is a summary of key applications and the corresponding probe characteristics.

| Application Area | Target Analyte/Parameter | Probe Example(s) | Key Features |

| Neurodegenerative Disease Research | β-Amyloid Plaques | Push-pull benzothiazole derivatives, PP-BTA-4 | Excellent affinity for Aβ aggregates, can visualize plaques in brain tissue.[1][2][3] |

| α-Synuclein Aggregates | PP-BTA-4 | Binds to α-synuclein aggregates, useful for studying Parkinson's disease.[3] | |

| Cellular Stress and Redox Biology | Hydrogen Peroxide (H₂O₂) | BT-BO | Aggregation-induced emission (AIE) "turn-on" probe.[4][5] |

| Hypochlorite (HClO) | Benzothiazole-based oxime probe | "Turn-on" fluorescence response with a large Stokes shift.[6] | |

| Biothiols (Cys, Hcy, GSH) | Green-emitting benzothiazole derivative | "Turn-on" fluorescence upon cleavage of a protecting group.[7] | |

| Peroxynitrite (ONOO⁻) | BS1 and BS2 | Rapid "turn-on" fluorescence signal with high sensitivity.[8] | |

| Cellular Environment Sensing | Viscosity | BDHA, HBTD-V, Triph-SZ, BTP | Fluorescence intensity correlates with viscosity, enabling the study of cellular microenvironments.[9][10][11][12] |

| Metal Ions (Hg²⁺, Cu²⁺, Al³⁺) | BT, BHM | Ratiometric or "turn-off" fluorescence response to specific metal ions.[13][14][15] | |

| Organelle Imaging | Mitochondria | BzT-OH | Mitochondria-specific fluorescent probe with a large Stokes shift.[16] |

| Lysosomes | BDHA, Triph-SZ | Probes designed to accumulate in lysosomes.[9][11] |

Experimental Protocols

General Protocol for Live-Cell Imaging with Benzothiazole-Based Probes

This protocol provides a general workflow for staining live cells with benzothiazole-based fluorescent probes. Specific parameters such as probe concentration, incubation time, and imaging conditions should be optimized for each probe and cell line.

Materials:

-

Benzothiazole-based fluorescent probe

-

Anhydrous DMSO for stock solution preparation

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS) or other imaging buffer

-

Live-cell imaging microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed the cells of interest onto a suitable imaging dish or slide (e.g., glass-bottom dish, chambered coverglass) at a density that will result in 60-80% confluency at the time of imaging.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the benzothiazole probe, typically at a concentration of 1-10 mM in anhydrous DMSO.

-

Staining Solution Preparation: On the day of imaging, dilute the probe stock solution to the final working concentration (typically in the range of 1-20 µM) in pre-warmed cell culture medium or imaging buffer. The optimal concentration should be determined empirically.

-

Cell Staining: Remove the culture medium from the cells and add the staining solution. Incubate the cells for the recommended time (typically 15-60 minutes) under standard culture conditions.

-

Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific benzothiazole probe.

Protocol for Imaging β-Amyloid Plaques in Brain Tissue Sections

This protocol is adapted for staining β-amyloid plaques in fixed brain tissue sections from transgenic mouse models of Alzheimer's disease.

Materials:

-

Cryosections of brain tissue from an Alzheimer's disease mouse model (e.g., 5xFAD) and wild-type controls.[17]

-

Benzothiazole-based Aβ plaque probe (e.g., a push-pull derivative).[1]

-

Phosphate-buffered saline (PBS)

-

Ethanol solutions (e.g., 50% ethanol)

-

Anti-fading mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation: Obtain cryosections (typically 10-20 µm thick) of brain tissue from both transgenic and wild-type mice.

-

Rehydration: Rehydrate the tissue sections by immersing them in PBS for a few minutes.

-

Staining Solution Preparation: Prepare the staining solution by diluting the benzothiazole probe in an appropriate buffer, which may include a percentage of ethanol to aid in solubility and penetration.

-

Incubation: Incubate the rehydrated brain sections with the staining solution for a specified period (e.g., 30 minutes) at room temperature.

-

Washing: Wash the sections with PBS or a PBS/ethanol mixture to remove non-specifically bound probe.

-

Mounting: Mount the stained sections on microscope slides using an anti-fading mounting medium.

-

Imaging: Visualize the stained β-amyloid plaques using a fluorescence microscope with the appropriate filter set.

Signaling and Detection Mechanisms

Many benzothiazole-based probes operate on a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent or weakly fluorescent and becomes highly fluorescent upon reacting with its target analyte.

For instance, a probe designed to detect hydrogen peroxide might incorporate a boronate ester group that quenches the fluorescence of the benzothiazole core.[5] Upon reaction with H₂O₂, the boronate ester is cleaved, releasing the highly fluorescent benzothiazole fluorophore. Similarly, probes for biothiols may utilize a protecting group that is cleaved by the thiol-containing analyte, leading to a significant increase in fluorescence.[7]

Data Presentation

The photophysical properties of benzothiazole-based probes are crucial for their application in live-cell imaging. The following table summarizes key quantitative data for a selection of probes.

| Probe Name | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Detection Limit | Reference |

| BT-BO | H₂O₂ | 324 | 604 | 280 | - | [5] |

| Probe 1 | Biothiols | 413 | 530 | 117 | 0.12 µM | [7] |

| Oxime Probe | HClO | - | - | 190 | 0.08 µM | [6] |

| BDHA | Viscosity & OCl⁻ | - | - | - | 2.8 µM (for OCl⁻) | [9] |

| BS1 | ONOO⁻ | - | 430 | - | 12.8 nM | [8] |

| BS2 | ONOO⁻ | - | 430 | - | 25.2 nM | [8] |

| BHM | Al³⁺ | - | 478 | - | 99 nM | [15] |

Note: Excitation and emission maxima can vary depending on the solvent and local environment. The detection limits are as reported in the respective studies.

Conclusion

Benzothiazole-based fluorescent probes represent a versatile and powerful class of tools for live-cell imaging. Their tunable photophysical properties and the ability to design probes for a wide array of specific analytes make them invaluable for researchers in fundamental biology and drug discovery. The protocols and data presented here provide a foundation for the successful application of these probes in illuminating the intricate workings of the cell. As research in this area continues, we can anticipate the development of even more sophisticated benzothiazole-based probes with enhanced capabilities for multiplexed imaging and in vivo applications.

References

- 1. Push-pull benzothiazole derivatives as probes for detecting beta-amyloid plaques in Alzheimer's brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ph.nagasaki-u.ac.jp [ph.nagasaki-u.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells [mdpi.com]

- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highly sensitive benzothiazole-based chemosensors for detection and bioimaging of peroxynitrite in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A benzothiazole-based near-infrared fluorescent probe for sensing SO2 derivatives and viscosity in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Detecting Biothiols in Living Cells with Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of fluorescent probes for the detection and quantification of biothiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), in living cells. Aberrant levels of these crucial molecules are implicated in numerous diseases, making their accurate measurement vital for both basic research and drug development.

Introduction to Biothiol Detection with Fluorescent Probes

Biothiols are essential for maintaining cellular redox homeostasis, and their dysregulation is linked to various pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1][2] Fluorescent probes offer a powerful tool for studying biothiol dynamics in living systems due to their high sensitivity, spatiotemporal resolution, and non-invasive nature.[1][3] These probes are typically composed of a fluorophore and a biothiol-reactive moiety. The reaction between the probe and a biothiol induces a change in the fluorophore's properties, leading to a detectable change in fluorescence.[4][5]

The design of fluorescent probes for biothiols is primarily based on the high nucleophilicity of the thiol group, which can participate in several types of chemical reactions.[6] Common reaction mechanisms include:

-

Michael Addition: The thiol group adds to an α,β-unsaturated carbonyl moiety on the probe.[2][6]

-

Nucleophilic Aromatic Substitution (SNAr): The thiol group displaces a leaving group on an electron-deficient aromatic ring of the probe.[4][7]

-

Cleavage of Disulfide Bonds: Thiols can reduce disulfide bonds, leading to a change in the probe's fluorescence.

-

Cyclization Reactions: Some probes are designed to undergo an intramolecular cyclization upon reaction with specific biothiols, leading to a distinct fluorescent signal.[6]

The choice of fluorophore is also critical and can be tailored for specific applications, with options ranging from traditional dyes like coumarin and fluorescein to near-infrared (NIR) dyes for deep-tissue imaging.[8][9]

Quantitative Data of Representative Fluorescent Probes

The selection of a fluorescent probe depends on various factors, including the target biothiol, desired sensitivity, and the specific experimental setup. Below is a summary of the quantitative data for several representative fluorescent probes for biothiol detection.

| Probe Name/Type | Target Biothiol(s) | Detection Limit (LOD) | Linear Range | Quantum Yield (Φ) | Key Features & Reference |

| NBD-based Probes | H₂S, GSH, Cys/Hcy | ~0.43 µM (for H₂S) | Varies | Varies | Turn-on fluorescence, some are ratiometric.[4] |

| p-MNPy | Cys, GSH | 0.029 µM (for Cys), 1.40 µM (for GSH) | 1-10 µM (Cys), 0.2-1 mM (GSH) | 0.13% (free), 6.55% (with GSH) | Reversible detection of GSH.[7] |

| BDP-CYS | Cys, Hcy, GSH | Not specified | Not specified | Not specified | Near-infrared (NIR) probe for in vivo imaging.[9] |

| TQ Green | GSH | 20 nM | 0.5-10 mM | Not specified | Ratiometric detection of GSH.[2] |

| Pyrene-based Probes | Hcy | 0.144 µM | 600-1000 nM | Not specified | Selective for Hcy over Cys and GSH.[1] |

| Probe 60T | Cys, Hcy, GSH, H₂S | 0.140 µM (Cys), 0.202 µM (Hcy), 0.259 µM (GSH), 0.396 µM (H₂S) | Not specified | Not specified | Red-emission probe for simultaneous detection. |

| Quantum Dot-based Probe | GSH | ~0.6 µM | Not specified | Not specified | OFF-ON fluorescence mechanism. |

Signaling Pathway

Glutathione (GSH) Homeostasis and Redox Signaling

Glutathione is the most abundant non-protein thiol in cells and plays a central role in antioxidant defense and redox signaling.[1] Its synthesis is a two-step enzymatic process, and its ratio to its oxidized form (GSSG) is a key indicator of cellular redox status. Fluorescent probes for GSH are invaluable for studying these processes in real-time.

Caption: Glutathione (GSH) synthesis and redox cycling pathway.

Experimental Protocols

Protocol 1: Synthesis of a Representative NBD-based Fluorescent Probe

This protocol describes the synthesis of a simple NBD-amine fluorescent probe, which can be adapted for targeting specific organelles by choosing an appropriate amine. 4-chloro-7-nitrobenzofurazan (NBD-Cl) is a common precursor that is non-fluorescent but becomes fluorescent upon reaction with an amine.

Materials:

-

4-chloro-7-nitrobenzofurazan (NBD-Cl)

-

Primary or secondary amine of choice (e.g., ethylenediamine for a reactive handle)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Triethylamine (TEA) or other non-nucleophilic base

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

-

Dissolve NBD-Cl (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine (1.1 equivalents) and TEA (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the desired product and remove the solvent to yield the purified NBD-amine probe.